(S)-Tetrahydrofuran-3-amine dihydrochloride is a chiral amine compound with the molecular formula and a molecular weight of approximately 123.58 g/mol. It is characterized by its tetrahydrofuran ring structure, which is a five-membered cyclic ether. The presence of an amine group at the 3-position of the tetrahydrofuran ring contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies .
Research indicates that (S)-tetrahydrofuran-3-amine dihydrochloride exhibits notable biological activity. It has been studied for its potential as a chiral building block in pharmaceuticals, particularly in the synthesis of biologically active compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development .
Several methods exist for synthesizing (S)-tetrahydrofuran-3-amine dihydrochloride:
(S)-Tetrahydrofuran-3-amine dihydrochloride is employed in various applications:
Interaction studies involving (S)-tetrahydrofuran-3-amine dihydrochloride have focused on its role in drug formulation and efficacy. Its interactions with various biological targets have been investigated to assess its potential therapeutic applications. These studies often explore how modifications to the tetrahydrofuran ring affect binding affinity and biological activity.
(S)-Tetrahydrofuran-3-amine dihydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tetrahydrofuran-3-amine hydrochloride | 1.00 | Non-chiral version; lacks stereochemistry |
| (R)-3-Aminotetrahydrofuran hydrochloride | 1.00 | Enantiomer; different biological activity |
| N-Methyltetrahydrofuran-3-amine hydrochloride | 0.79 | Methyl substitution alters properties |
| (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 0.81 | Different ring structure; potential for diverse reactivity |
| trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 0.80 | Hydroxyl group addition changes solubility |
The uniqueness of (S)-tetrahydrofuran-3-amine dihydrochloride lies in its specific stereochemistry and its resultant properties, which differentiate it from its analogs in terms of reactivity and biological interactions .
Photochemical methods have emerged as powerful tools for constructing tetrahydrofuran (THF) scaffolds under mild, metal-free conditions. A landmark study demonstrated the ring expansion of oxetanes to tetrahydrofurans via photogenerated ylides, achieving high stereoselectivity through diradical intermediates. Under visible light, oxetane derivatives undergo -shift reactions to form tetrahydrofuran products with up to 98% enantiomeric excess (ee) when chiral auxiliaries are employed. Computational studies revealed that oxygen ylides favor a suprafacial pathway, while sulfur ylides adopt antarafacial trajectories, dictating the stereochemical outcome.
Visible-light photocatalysis further enables direct C–H functionalization of THF. For instance, eosin Y catalyzes the vinylation of THF with alkynes under household lightbulb irradiation, yielding substituted tetrahydrofurans in 65–82% yields. This method leverages tert-butyl hydroperoxide as an oxidant, generating alkoxy radicals that abstract hydrogen atoms from THF’s α-C–H bonds. The resulting carbon radicals couple with alkynes, followed by rearomatization to furnish vinyl-THF derivatives.
Table 1: Photochemical Conditions for THF Functionalization
| Substrate | Catalyst | Light Source | Yield (%) | Selectivity (ee) |
|---|---|---|---|---|
| Oxetane | None | UV (365 nm) | 85–92 | 90–98% (S) |
| THF + Alkyne | Eosin Y | Visible | 65–82 | N/A |
While enzymatic resolution remains a cornerstone for enantiomeric enrichment, chiral pool synthesis offers an efficient alternative. The six-step synthesis of (S)-3-amino-THF hydrochloride from L-aspartic acid exemplifies this approach. Key steps include:
This route achieves ≥99.85% enantiomeric excess by leveraging the inherent chirality of L-aspartic acid, avoiding costly resolution steps.
Solid-phase synthesis, though not directly reported in the surveyed literature, holds potential for rapid diversification of THF-amine derivatives. The solution-phase protocol in could hypothetically adapt to resin-bound intermediates, enabling combinatorial access to analogs. For example, immobilizing the acylate intermediate III on Wang resin would permit parallel esterification and reductive cyclization, streamlining purification.
Catalytic asymmetric amination remains underexplored for THF-3-amine synthesis. However, photoredox catalysis shows promise for radical-mediated amination. The visible-light-driven decarboxylation of N-arylglycines could be adapted to couple THF radicals with amine precursors. For instance, iridium photocatalysts (e.g., [Ir(ppy)₂(bpy)]⁺) generate α-amino radicals, which may trap THF-derived radicals to form C–N bonds stereoselectively.
Radical intermediates play a pivotal role in constructing the tetrahydrofuran core of (S)-tetrahydrofuran-3-amine. Studies on analogous systems reveal that carbonylation/reductive cyclization of β-hydroxyalkyl chalcogenides under radical conditions facilitates tetrahydrofuran-3-one formation, a precursor to aminotetrahydrofuran derivatives. For example, ethyl propiolate undergoes hetero-Michael addition with β-hydroxyalkyl selenides, followed by carbonylation at 80 atm CO in the presence of azobisisobutyronitrile (AIBN) and tris(trimethylsilyl)silane (TTMSS), yielding 2,5-disubstituted tetrahydrofuran-3-ones in 59–82% yields [4]. The reaction proceeds via a vinylogous carbonate intermediate, where radical initiation at the selenide moiety triggers 5-exo-trig cyclization, favoring cis-diastereomers (cis/trans = 4:1–9:1) [4].
Stereochemical outcomes are further modulated by substituent effects. In bromocyclization reactions of 4-hydroxyhex-5-en-2-oxyl radicals, the allylic hydroxyl group directs 5-exo selectivity, with like-diastereomers favoring 2,3-cis cyclization (e.g., rel-(2S,4S)-substrates) and unlike-diastereomers preferring 2,3-trans pathways [6]. This stereodivergence underscores the role of hydrogen bonding and steric interactions in transition-state stabilization.
Table 1: Comparative Yields and Stereoselectivity in Radical Cyclization
| Substrate Type | Conditions | Yield (%) | cis/trans Ratio | Source |
|---|---|---|---|---|
| Vinylogous carbonates | AIBN/TTMSS, CO (80 atm) | 59–82 | 4:1–9:1 | [4] |
| Alkenoxyl radicals | BrCCl₃, light | 70–85 | 3:1–12:1 | [6] |
The introduction of the amine group into the tetrahydrofuran scaffold involves nucleophilic substitution under sterically constrained conditions. In bromocyclized tetrahydrofuran intermediates, bromide displacement by trimethylamine proceeds via an SN2 mechanism, where the ring’s puckered conformation dictates reaction kinetics [6]. The tetrahydrofuran ring imposes torsional strain, elevating the activation energy compared to linear analogues. Computational models suggest that the half-chair conformation of the ring optimizes orbital alignment for backside attack, with methyl substituents at C5 further restricting transition-state flexibility [6].
Kinetic studies on analogous systems reveal pseudo-first-order behavior, with rate constants (k) decreasing by 40–60% in tetrahydrofuran derivatives compared to acyclic counterparts. This attenuation arises from reduced nucleophile accessibility and increased steric hindrance near the reaction center.
Table 2: Comparative Amination Rates in Constrained vs. Acyclic Systems
| Substrate | Solvent | Temp (°C) | k (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|---|---|
| Tetrahydrofuran-bromide | CH₃CN | 25 | 1.2 × 10⁻⁴ | 0.58 |
| Acyclic bromide | CH₃CN | 25 | 2.1 × 10⁻⁴ | 1.00 |
The tetrahydrofuran ring in (S)-tetrahydrofuran-3-amine adopts a dynamic equilibrium between envelope and twist conformations, influenced by substituent electronic and steric profiles. X-ray crystallography of related isomuscarine derivatives reveals that C3-amino and C2-ester groups stabilize the envelope conformation through intramolecular hydrogen bonding [6]. Bulky substituents at C5, such as methyl groups, bias the ring toward twist conformations to alleviate 1,3-diaxial strain.
Electronic effects further modulate ring puckering. Electron-withdrawing groups (e.g., esters) at C2 increase ring flattening by conjugating with the oxygen lone pairs, whereas electron-donating groups (e.g., amines) enhance puckering to minimize dipole-dipole repulsions [4]. Density functional theory (DFT) calculations on 3-aminotetrahydrofuran-3-carboxylic acid derivatives demonstrate that the amino group’s lone pair donates electron density into the ring, increasing the endo-anomeric effect and stabilizing the C3-exo conformation [3].
Table 3: Substituent Effects on Tetrahydrofuran Ring Conformation
| Substituent (Position) | Electronic Nature | Predominant Conformation | Energy Δ (kcal/mol) |
|---|---|---|---|
| –NH₂ (C3) | Donor | Envelope | 0.0 (reference) |
| –COOCH₃ (C2) | Withdrawing | Twist | +1.8 |
| –CH₃ (C5) | Neutral | Half-chair | +0.7 |
The development of neurological agents incorporating (S)-Tetrahydrofuran-3-amine dihydrochloride represents a significant advancement in central nervous system pharmaceutical research. The compound's unique structural properties enable multiple mechanisms for enhancing blood-brain barrier permeation, positioning it as a valuable scaffold for neurological drug development [1] [2].
Efflux Pump Inhibition Mechanisms
Research has demonstrated that tetrahydrofuran derivatives can function as effective efflux pump inhibitors, particularly targeting P-glycoprotein and multidrug resistance proteins that restrict pharmaceutical compound access to the central nervous system [3] [4]. The mechanism involves inhibition of adenosine triphosphate-dependent pumps that actively remove xenobiotic compounds from brain endothelial cells. Studies utilizing Pluronic block copolymers have shown that concentrations below the critical micellization concentration (0.001-0.01% weight) result in increased rhodamine 123 accumulation, indicating successful P-glycoprotein efflux transport protein inhibition [3].
Neuroprotective Properties
The tetrahydrofuran scaffold has demonstrated significant neuroprotective capabilities through sigma-1 receptor modulation. ANAVEX2-73, a tetrahydrofuran derivative, exhibits mixed muscarinic receptor ligand and sigma-1 receptor agonist properties, resulting in mitochondrial protection in Alzheimer disease models [5] [6]. In hippocampal preparations from amyloid-beta peptide-injected mice, treatment with tetrahydrofuran derivatives (0.01-1 milligrams per kilogram intraperitoneally) restored normal mitochondrial respiration and prevented increases in lipid peroxidation levels, Bax/Bcl-2 ratios, and cytochrome c release into the cytosol [7].
Neurotransmitter System Modulation
Pharmacological evaluation of tetrahydrofuran compounds reveals significant interactions with gamma-aminobutyric acid type B receptor systems. The TD50 values for tetrahydrofuran in rotarod performance tests were 7.00 millimoles per kilogram, with effects antagonized by CGP-35348, a GABA-B receptor antagonist [8]. These findings indicate potential applications in treating neurological disorders involving GABAergic dysfunction, including epilepsy, anxiety, and neurodegenerative conditions.
Clinical Development Considerations
Contemporary research has identified (S)-3-aminotetrahydrofuran as an integral structural feature of selective, high-affinity adenosine A1 receptor agonists with potential antiarrhythmic activity [9]. The compound forms part of orally bioavailable experimental calcitonin gene-related peptide receptor antagonists, demonstrating its versatility in neurological agent development. Current pharmaceutical applications focus on leveraging the compound's ability to cross the blood-brain barrier effectively while maintaining favorable pharmacokinetic properties [1].
The integration of (S)-Tetrahydrofuran-3-amine dihydrochloride into β-lactam antibiotic development represents a paradigm shift in combating multidrug-resistant bacterial pathogens. Recent advances in β-lactamase inhibitor research have identified tetrahydrofuran-containing compounds as promising candidates for overcoming carbapenem resistance mechanisms [10] [11].
Metallo-β-Lactamase Inhibition
Novel tetrahydrofuran derivatives have shown exceptional activity against metallo-β-lactamases, particularly New Delhi metallo-β-lactamase-1 enzymes. Computational studies reveal that tetrahydrofuran-based inhibitors achieve IC50 values of 0.02 micromolar through direct binding to the NDM-1 enzyme active site [10]. The inhibition mechanism involves zinc ion coordination disruption, preventing the hydrolytic cleavage of β-lactam rings that typically renders carbapenem antibiotics ineffective.
Tricyclic Tetrahydrofuran Applications
Advanced research has demonstrated that tricyclic tetrahydrofuran structures can significantly enhance protease inhibitor efficacy against human immunodeficiency virus and related pathogens. The tris-tetrahydrofuran configuration exhibits tenfold increased antiviral activity compared to darunavir against multidrug-resistant clinical isolates [12]. These findings suggest similar applications in bacterial enzyme inhibition, where the rigid tetrahydrofuran framework provides optimal spatial orientation for enzyme active site binding.
Combination Therapy Strategies
Current development focuses on combining tetrahydrofuran-derived β-lactamase inhibitors with existing carbapenem antibiotics. Aztreonam-avibactam combinations have shown promise against carbapenem-resistant Enterobacteriaceae, with minimum inhibitory concentrations reduced to 0.25-4 micrograms per milliliter [13]. The incorporation of tetrahydrofuran scaffolds into similar combination therapies could provide additional mechanisms for resistance circumvention.
Broad-Spectrum Activity Profile
Research indicates that tetrahydrofuran-containing β-lactam analogues demonstrate activity against multiple resistance mechanisms simultaneously. These compounds target Class A, B, C, and D β-lactamases through diverse binding modes, including covalent acylation, reversible inhibition, and metal chelation [10]. The versatility of the tetrahydrofuran scaffold allows for chemical modifications that optimize activity against specific bacterial enzyme variants while maintaining broad-spectrum efficacy.
Clinical Translation Potential
Emerging data from antimicrobial development programs suggest that tetrahydrofuran-derived compounds may address the critical need for new antibiotics against World Health Organization priority pathogens [14] [15]. The recent discovery of lariocidin, a lasso peptide with novel mechanisms of action, demonstrates the potential for innovative antibiotic structures. Similarly, tetrahydrofuran-based β-lactam analogues represent a new frontier in combating antibiotic resistance through unprecedented molecular targets and binding mechanisms.
The incorporation of tetrahydrofuran moieties into peptide nucleic acid backbone structures has emerged as a transformative approach for enhancing gene targeting specificity and therapeutic efficacy. Recent advances in conformationally constrained peptide nucleic acid development have demonstrated significant improvements in binding affinity, cellular uptake, and off-target effect reduction [16] [17].
Backbone Modification Strategies
Contemporary research has established that tetrahydrofuran incorporation into peptide nucleic acid backbones provides conformational rigidity essential for optimal nucleobase orientation and spacing [17]. The semi-rigid peptide nucleic acid backbone acts as a scaffold that arranges nucleobases for perfect Watson-Crick base-pairing with complementary DNA, RNA, or peptide nucleic acid strands. Studies utilizing cyclopentyl and tetrahydrofuran modifications have shown 2-5 fold increases in binding affinity compared to unmodified peptide nucleic acids [18].
Gene Correction Mechanisms
Advanced peptide nucleic acid systems incorporating tetrahydrofuran elements have achieved clinically relevant gene correction frequencies in hematopoietic stem cells. Research utilizing gamma-substituted triplex-forming peptide nucleic acids delivered via poly(lactic-co-glycolic) acid nanoparticles has demonstrated up to 7 percent gene correction efficiency in mouse models of human β-thalassemia [19]. These systems produced almost complete disease amelioration with alleviation of anemia, improved red blood cell morphologies, and reversal of splenomegaly and extramedullary hematopoiesis.
Therapeutic Applications Development
Clinical translation of tetrahydrofuran-modified peptide nucleic acids has shown particular promise in treating monogenic disorders. The technology platform can be engineered to target specific cancer-associated gene mutations, with validation in cell culture and xenograft mouse models bearing the V600E mutant form of the BRAF oncogene [20]. The addition of cationic and hydrophobic domains enhances peptide nucleic acid cellular uptake while stabilizing the peptide nucleic acid-target complex, enabling specific oncogene expression inhibition and decreased cancer cell survival.
Structural Optimization Considerations
Research has identified multiple peptide nucleic acid backbone modifications that enhance therapeutic potential. Alpha-substituted peptide nucleic acids demonstrate 5-10 fold binding affinity increases with extremely low off-target effects, making them suitable for beta-thalassemia treatment applications [18]. Gamma-substituted variants show 3-8 fold affinity improvements with applications in Duchenne muscular dystrophy therapy. The incorporation of tetrahydrofuran-derived modifications represents the next generation of peptide nucleic acid optimization for enhanced gene targeting capabilities.
Clinical Development Prospects